molecular formula C12H13NO2S B8327674 2-cyclopentyl-6-hydroxybenzo[d]isothiazol-3(2H)-one

2-cyclopentyl-6-hydroxybenzo[d]isothiazol-3(2H)-one

Cat. No.: B8327674
M. Wt: 235.30 g/mol
InChI Key: RZEPNZGXSMEBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-6-hydroxybenzo[d]isothiazol-3(2H)-one is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-cyclopentyl-6-hydroxy-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H13NO2S/c14-9-5-6-10-11(7-9)16-13(12(10)15)8-3-1-2-4-8/h5-8,14H,1-4H2

InChI Key

RZEPNZGXSMEBKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(S2)C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

BBr3 (0.54 g, 2 mmol) was added dropwise to a solution of 2-cyclopentyl-6-methoxybenzo[d]isothiazol-3(2H)-one (0.250 g, 1 mmol) in anhydrous benzene (20 mL) at 0° C. The mixture was gradually warmed to room temperature and then heated at 80° C. for 30 min. The reaction mixture was then cooled to room temperature and carefully quenched with H2O (20 mL). The resulting mixture was then heated to reflux for an hour and filtered; the precipitate was washed with H2O and dried under vacuum to give the crude product. The material was purified by flash chromatography (silica gel, CHCl3: CH3OH, 9:1) to afford (0.200 g, 85%) of 2-cyclopentyl-6-hydroxybenzo[d]isothiazol-3(2H)-one as a colorless solid. 1H NMR (300 MHz, DMSO-d6): δ 10.36 (s, 1H), 7.60 (d, 1H, J=8.5 Hz), 7.20 (s, 1H), 6.80 (d, 1H, J=8.6 Hz), 4.84-4.81 (m, 1H), 2.12-1.98 (m, 2H), 1.75-1.60 (m, 6H). LC-MS (ESI) Calcd for C12H13NO2S [M+H]+: 236.0667. Found: 235.95.
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
2-cyclopentyl-6-methoxybenzo[d]isothiazol-3(2H)-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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